molecular formula C12H11NO3 B031770 Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate CAS No. 100063-41-0

Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate

Cat. No. B031770
M. Wt: 217.22 g/mol
InChI Key: ZFEAGDOIQORQNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate and related compounds involves several key strategies, including the versatile use of oxazolone as a template for the synthesis of 2-phenyl-3,4-substituted oxazoles. Nucleophilic ring-opening of oxazolone followed by cyclization in the presence of silver carbonate is a notable method for creating these structures (Misra & Ila, 2010).

Molecular Structure Analysis

Structural analysis of related oxazole derivatives reveals that these compounds can exhibit various conformations and interactions in their crystal structures. Techniques such as X-ray diffraction and DFT calculations are instrumental in understanding these molecular geometries and their electronic properties. For example, studies on similar compounds have explored the conformational space and vibrational spectra, providing insights into the stability and reactivity of the oxazole ring system (Lopes et al., 2011).

Chemical Reactions and Properties

Oxazole compounds, including methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate, participate in a variety of chemical reactions. These reactions can lead to the formation of novel heterocyclic scaffolds, demonstrating the compound's versatility as a precursor. For instance, nucleophilic ring opening followed by rearrangement or cyclization can result in the formation of diverse heterocyclic structures (Amareshwar et al., 2011).

Scientific Research Applications

Anticancer Applications

A study by Pilyo et al. (2020) synthesized a series of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates for anticancer screening against various cancer cell lines. Among them, a compound similar to Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate exhibited potent cytotoxic activity, indicating its potential as a broad-range anticancer agent (Pilyo et al., 2020).

Photochemistry and Spectroscopy

Lopes et al. (2011) conducted a study on the photochemistry and vibrational spectra of matrix-isolated Methyl 4-chloro-5-phenylisoxazole-3-carboxylate, demonstrating the substance's behavior under UV irradiation and identifying intermediates in its photoisomerization process. This research provides insights into the reactivity and properties of related oxazole compounds (Lopes et al., 2011).

Synthetic Methodologies

Prokopenko et al. (2010) explored the synthesis and transformations of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid, showcasing the versatility of oxazole compounds in synthesizing functional derivatives for further chemical transformations. This study underscores the synthetic utility of oxazole derivatives in organic chemistry (Prokopenko et al., 2010).

Safety And Hazards

“Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate” is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-10(12(14)15-2)13-11(16-8)9-6-4-3-5-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEAGDOIQORQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428886
Record name Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate

CAS RN

100063-41-0
Record name 5-Methyl-2-phenyloxazole-4-carboxylic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100063-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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